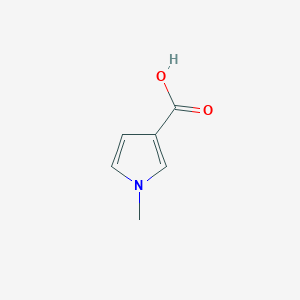

1-methyl-1H-pyrrole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-7-3-2-5(4-7)6(8)9/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONDRKVHFCQDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436201 | |

| Record name | 1-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36929-61-0 | |

| Record name | 1-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-methyl-1H-pyrrole-3-carboxylic acid: Chemical Properties and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrrole family, a class of aromatic compounds that are integral components of many biologically active molecules and pharmaceutical drugs.[1] The pyrrole scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂ | [2][4] |

| Molecular Weight | 125.13 g/mol | [4] |

| CAS Number | 36929-61-0 | [2] |

| Physical Form | Solid | [2] |

| Boiling Point | 276.6 °C at 760 mmHg | [2] |

| IUPAC Name | This compound | [2] |

Spectral Data and Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of expected spectral characteristics based on the analysis of related pyrrole and carboxylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons and the N-methyl protons. The pyrrole protons will appear as distinct multiplets or doublets in the aromatic region of the spectrum. The N-methyl group will present as a singlet, typically in the upfield region. For a similar compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the N-methyl singlet appears at 3.60 ppm, and the pyrrole ring protons are observed as doublets at 6.61 and 6.46 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon, the pyrrole ring carbons, and the N-methyl carbon. The carbonyl carbon is expected to resonate in the downfield region, typical for carboxylic acids. The pyrrole ring carbons will have distinct chemical shifts, and the N-methyl carbon will appear in the aliphatic region. In the aforementioned related compound, the pyrrole ring carbons appear at 109.42, 113.18, 122.35, and 132.75 ppm, while the N-methyl carbon is at 30.05 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and pyrrole functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group, which is often involved in hydrogen bonding.[6]

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid will be present, typically in the range of 1680-1710 cm⁻¹.[6]

-

C-N and C-H Stretches: Absorptions corresponding to the C-N stretching of the pyrrole ring and C-H stretching of the aromatic ring and methyl group will also be observed. For a related derivative, characteristic IR peaks were observed at 3289 cm⁻¹ (N-H stretch of an amide), a broad band from 2587–3065 cm⁻¹ (O-H stretch of the carboxylic acid), and 1670 cm⁻¹ (amide C=O stretch).[5]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (125.13 g/mol ). Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7] The fragmentation of the pyrrole ring may also contribute to the overall spectrum.

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding ester, methyl 1-methyl-1H-pyrrole-3-carboxylate. This reaction is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt and yield the carboxylic acid.

A general workflow for the synthesis via hydrolysis is depicted below:

A detailed experimental protocol for a similar hydrolysis is provided for the synthesis of a related compound:

Experimental Protocol: Hydrolysis of a Pyrrole Ester (General Procedure)

-

Dissolution: Dissolve the starting pyrrole ester in a suitable solvent, such as methanol or ethanol.

-

Addition of Base: Add an aqueous solution of a strong base (e.g., 1 M Sodium Hydroxide) to the ester solution.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the organic solvent under reduced pressure.

-

Extraction: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., concentrated Hydrochloric Acid) until the product precipitates.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system.

Chemical Reactivity

The chemical reactivity of this compound is influenced by both the pyrrole ring and the carboxylic acid functional group.

-

Pyrrole Ring Reactivity: The pyrrole ring is electron-rich and readily undergoes electrophilic substitution reactions.[8] The N-methyl group directs electrophilic attack primarily to the C2 and C5 positions of the pyrrole ring.[9] The carboxylic acid group at the C3 position is a deactivating group, which may influence the regioselectivity of electrophilic substitution.

-

Carboxylic Acid Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. For instance, it can be converted to its corresponding amide by reaction with an amine in the presence of a coupling agent.[5] It can also undergo decarboxylation under certain conditions, although this is less common for pyrrole-3-carboxylic acids compared to those with the carboxyl group at the 2-position.[10]

The interplay of these two functional groups can be visualized in the following logical relationship diagram:

Applications in Research and Drug Development

The pyrrole-3-carboxylic acid scaffold is a key component in several clinically important drugs, such as the kinase inhibitor Sunitinib.[11] While specific biological activities or signaling pathway involvement for this compound are not extensively documented in the public domain, its structural similarity to known bioactive molecules suggests its potential as a building block in drug discovery programs.

Derivatives of pyrrole-3-carboxylic acid have been investigated for a variety of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[12] The carboxylic acid moiety provides a convenient handle for the synthesis of diverse libraries of amides and esters, which can be screened for biological activity.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has summarized its key chemical and physical properties, provided an overview of its expected spectral characteristics, and outlined a general synthetic approach. For researchers and drug development professionals, this molecule represents a versatile scaffold for the design and synthesis of novel compounds with potential therapeutic value. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. scispace.com [scispace.com]

- 2. This compound | 36929-61-0 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C6H7NO2 | CID 10154054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. homework.study.com [homework.study.com]

- 10. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characteristics of 1-Methyl-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and analytical considerations for 1-methyl-1H-pyrrole-3-carboxylic acid (CAS No: 36929-61-0). This document is intended to serve as a core reference for professionals engaged in chemical research and drug development.

Core Physicochemical Data

This compound is a solid, heterocyclic compound.[1] Its fundamental properties are summarized below. All quantitative data has been compiled from available literature and databases.

Table 1: Compound Identification and Physical Properties

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 36929-61-0 | [1][2] |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 276.6°C (at 760 mmHg) | [1] |

| Melting Point | Data not available in cited literature. | |

| pKa | Data not available in cited literature. | |

| Solubility | Data not available in cited literature. |

Table 2: Spectroscopic and Computational Data

| Parameter | Description / Expected Range | Source(s) |

| IR: O-H Stretch | A very broad absorption is expected in the 2500-3300 cm⁻¹ range, characteristic of a carboxylic acid O-H bond involved in hydrogen bonding. | [3] |

| IR: C=O Stretch | An intense absorption is expected between 1680-1710 cm⁻¹ for the carbonyl group conjugated with the pyrrole ring. | [3] |

| IR: C-O Stretch | A strong band is anticipated in the 1210-1320 cm⁻¹ region. | [3] |

| ¹H NMR: COOH | The acidic proton is expected to appear as a broad singlet far downfield, typically >10-12 ppm. | |

| ¹H NMR: Pyrrole H | Protons on the pyrrole ring are expected in the aromatic region, likely between 6.0 and 7.5 ppm. | |

| ¹H NMR: N-CH₃ | The N-methyl group protons should appear as a singlet, typically in the 3.5-4.0 ppm range. | |

| ¹³C NMR: C=O | The carboxylic acid carbon is expected in the 165-185 ppm range. | |

| ¹³C NMR: Pyrrole C | Carbons of the pyrrole ring are anticipated in the 100-140 ppm region. | |

| ¹³C NMR: N-CH₃ | The N-methyl carbon signal is expected in the 30-40 ppm range. | |

| InChI Key | OONDRKVHFCQDCG-UHFFFAOYSA-N | [1][2] |

| SMILES | CN1C=CC(=C1)C(=O)O | [2] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of target compounds. The following sections outline a modern synthetic approach and general analytical methods.

Synthesis via Continuous Flow Hantzsch Reaction

A contemporary and efficient method for producing pyrrole-3-carboxylic acids involves a one-step continuous flow synthesis. This protocol utilizes the HBr generated as a byproduct to facilitate an in situ hydrolysis of a tert-butyl ester intermediate.

Protocol:

-

Stream Preparation:

-

Stream A: Prepare a solution of a suitable β-ketoester (e.g., tert-butyl acetoacetate), a primary amine (methylamine for the target compound), and a non-interfering base (e.g., N,N-diisopropylethylamine, DIPEA) in an appropriate solvent like DMF.

-

Stream B: Prepare a solution of an α-haloketone (e.g., 2-bromoacetophenone or a simpler α-bromoketone) in the same solvent.

-

-

Flow Reaction:

-

Pump Stream A and Stream B at defined flow rates into a T-mixer to initiate the reaction.

-

Pass the combined stream through a heated microreactor or packed-bed reactor. The Hantzsch pyrrole synthesis occurs at elevated temperatures, forming the tert-butyl ester of the pyrrole-3-carboxylic acid.

-

-

In Situ Hydrolysis:

-

The hydrogen bromide (HBr) generated during the cyclization is utilized within the flow system to catalyze the hydrolysis of the tert-butyl ester to the desired carboxylic acid.

-

-

Work-up and Purification:

-

The output stream from the reactor is collected.

-

The solvent is removed under reduced pressure.

-

The crude product is purified using standard techniques such as recrystallization or column chromatography.

-

General Purification and Analysis Protocol

The purity of the final compound is critical for subsequent biological assays and characterization.

Purification:

-

Column Chromatography: A typical stationary phase is silica gel. The mobile phase is often a gradient system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) to effectively separate the product from starting materials and byproducts.[4]

Analysis:

-

Thin-Layer Chromatography (TLC): Used to monitor reaction progress and identify appropriate solvent systems for column chromatography.[4]

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive method for assessing the final purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a common choice.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups, particularly the carboxylic acid's O-H and C=O stretches.[4]

Biological Context and Screening

While specific signaling pathways for this compound are not extensively documented, related pyrrole-3-carboxamides have been investigated as potential cannabinoid receptor subtype 1 (CB1R) inverse agonists. This suggests a logical workflow for screening this and similar compounds for biological activity.

References

An In-depth Technical Guide to 1-methyl-1H-pyrrole-3-carboxylic acid

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrrole-3-carboxylic acid, including its chemical identifiers, physicochemical properties, synthesis, and spectral characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Physicochemical Properties

This compound is a substituted pyrrole derivative. Its unique structural features make it a valuable building block in medicinal chemistry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 36929-61-0[1] |

| Molecular Formula | C₆H₇NO₂[1] |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C6H7NO2/c1-7-3-2-5(4-7)6(8)9/h2-4H,1H3,(H,8,9)[1] |

| InChIKey | OONDRKVHFCQDCG-UHFFFAOYSA-N[1] |

| SMILES | CN1C=CC(=C1)C(=O)O[2] |

| PubChem CID | 10154054[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 125.13 g/mol [1] |

| Boiling Point | 276.6 °C at 760 mmHg |

| Physical Form | Solid |

| Purity | Typically available at 97% |

| Storage Temperature | Room temperature |

| XLogP3-AA | 0.2[1] |

| Topological Polar Surface Area | 42.2 Ų[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 1[1] |

Synthesis Protocol

A common and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester, methyl 1-methyl-1H-pyrrole-3-carboxylate. This reaction can be carried out under acidic or basic conditions.[3] The alkaline hydrolysis (saponification) is often preferred as it is generally an irreversible reaction, leading to higher yields.[3]

Experimental Protocol: Alkaline Hydrolysis of Methyl 1-methyl-1H-pyrrole-3-carboxylate

-

Materials:

-

Methyl 1-methyl-1H-pyrrole-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, for acidification)

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 1-methyl-1H-pyrrole-3-carboxylate in a mixture of methanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for a period of 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The remaining aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 3-4 with hydrochloric acid. This will precipitate the carboxylic acid.

-

The precipitated this compound is collected by vacuum filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

The purified product should be dried under vacuum to yield a solid.

-

Caption: A workflow diagram for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrrole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrrole scaffold is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its preparation in a laboratory setting.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most common and practical methods involve either the construction of the pyrrole ring system with the desired substitution pattern or the functionalization of a pre-formed 1-methylpyrrole core. This guide will focus on two primary, well-established routes:

-

Vilsmeier-Haack Formylation of 1-Methylpyrrole followed by Oxidation: A two-step process that introduces a formyl group at the 3-position of the pyrrole ring, which is subsequently oxidized to the carboxylic acid.

-

Hantzsch Pyrrole Synthesis: A classical multicomponent reaction that constructs the pyrrole ring from acyclic precursors. This method can be adapted for the synthesis of pyrrole-3-carboxylic acid derivatives.

Route 1: Vilsmeier-Haack Formylation and Subsequent Oxidation

This route offers a straightforward approach starting from the commercially available 1-methylpyrrole. The synthesis proceeds in two distinct experimental stages.

Logical Workflow for Route 1

Caption: Workflow for the synthesis via formylation and oxidation.

Stage 1: Vilsmeier-Haack Formylation of 1-Methylpyrrole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 1-methylpyrrole.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[2] While the reaction can yield a mixture of 2- and 3-substituted products, steric hindrance from the N-methyl group can favor the formation of the 3-formyl isomer.[3]

Experimental Protocol:

A detailed protocol for the Vilsmeier-Haack formylation of 1-substituted pyrroles is described in the literature, although specific yields for 1-methyl-1H-pyrrole-3-carbaldehyde are not always explicitly stated.[3]

-

Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath, slowly add phosphorus oxychloride to an equimolar amount of N,N-dimethylformamide with stirring.

-

Reaction: To the prepared Vilsmeier reagent, add 1-methylpyrrole dropwise while maintaining the low temperature.

-

Work-up: After the reaction is complete, the mixture is carefully poured into ice water and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.

-

Purification: The crude 1-methyl-1H-pyrrole-3-carbaldehyde can be purified by recrystallization or column chromatography.

| Starting Material | Reagents | Product | Reported Yield | Reference |

| 1-Methylpyrrole | POCl₃, DMF | 1-Methyl-1H-pyrrole-3-carbaldehyde | Not specified | [3] |

Stage 2: Oxidation of 1-Methyl-1H-pyrrole-3-carbaldehyde

The aldehyde intermediate is then oxidized to the target carboxylic acid. Various oxidizing agents can be employed for this transformation.[4][5] Common reagents include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[5] Milder and more selective methods, such as using selenium dioxide with hydrogen peroxide, have also been reported for the oxidation of aldehydes to carboxylic acids.[6]

Experimental Protocol (General):

A general procedure for the selenium-catalyzed oxidation of aldehydes is provided below.[6]

-

Catalyst Activation: In a reaction vessel, treat diphenyl diselenide with hydrogen peroxide in water and stir until the mixture becomes colorless.

-

Oxidation: Add the 1-methyl-1H-pyrrole-3-carbaldehyde to the activated catalyst solution.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature for several hours. After completion, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over sodium sulfate, evaporate the solvent under reduced pressure, and purify the crude product if necessary.

| Starting Material | Reagents | Product | Reported Yield (for benzaldehyde) | Reference |

| 1-Methyl-1H-pyrrole-3-carbaldehyde | (PhSe)₂, H₂O₂ | This compound | 95% | [6] |

Route 2: Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a powerful one-pot reaction for the construction of substituted pyrroles. It involves the condensation of a β-ketoester, a primary amine, and an α-haloketone.[7] This method has been successfully adapted for the synthesis of various pyrrole-3-carboxylic acids, including in a continuous flow setup which can offer advantages in terms of reaction time and yield.[7][8]

Logical Workflow for Hantzsch Synthesis

Caption: Workflow for the Hantzsch synthesis of the target acid.

To synthesize this compound via this route, methylamine would be the primary amine. The choice of the β-ketoester and α-haloketone is crucial to obtain the desired substitution pattern. For instance, using tert-butyl acetoacetate as the β-ketoester allows for an in situ hydrolysis of the resulting tert-butyl ester to the carboxylic acid, facilitated by the HBr generated during the reaction.[7]

Experimental Protocol (Continuous Flow):

The following is a general protocol based on the one-step continuous flow synthesis of pyrrole-3-carboxylic acids.[7]

-

Reagent Streams: Prepare two separate solutions. Solution A contains the β-ketoester (e.g., tert-butyl acetoacetate), methylamine, and a base (e.g., DIPEA) in a suitable solvent like DMF. Solution B contains the α-haloketone in DMF.

-

Reaction: Pump the two solutions into a pre-heated microreactor. The reaction is typically carried out at an elevated temperature (e.g., 200 °C).

-

In Situ Hydrolysis: The HBr generated during the pyrrole formation catalyzes the hydrolysis of the tert-butyl ester to the carboxylic acid.

-

Collection and Purification: The product stream is collected from the reactor outlet. The solvent is removed, and the crude product is purified, for example, by column chromatography.

| β-Ketoester | Primary Amine | α-Haloketone | Product | Reported Yield (for analogous compounds) | Reference |

| tert-Butyl acetoacetate | Methylamine | (Not specified for this exact product) | This compound | 63-65% | [7] |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the equipment available. The Vilsmeier-Haack formylation followed by oxidation offers a direct functionalization of a simple precursor. The Hantzsch synthesis, particularly with modern continuous flow technology, provides an efficient one-pot construction of the substituted pyrrole ring. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important building block for their drug discovery and development endeavors.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 3. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters [mdpi.com]

- 7. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 1-methyl-1H-pyrrole-3-carboxylic acid: A Technical Overview

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using various spectroscopic techniques. The key quantitative data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly found in search results, representative values presented | ||

| ~7.4 | Singlet | H-2 (Pyrrole ring) |

| ~6.8 | Singlet | H-5 (Pyrrole ring) |

| ~6.2 | Singlet | H-4 (Pyrrole ring) |

| ~3.7 | Singlet | N-CH₃ |

| ~12.0 | Broad Singlet | COOH |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results, representative values presented | |

| ~170 | C=O (Carboxylic Acid) |

| ~128 | C-2 (Pyrrole ring) |

| ~125 | C-5 (Pyrrole ring) |

| ~118 | C-3 (Pyrrole ring) |

| ~110 | C-4 (Pyrrole ring) |

| ~36 | N-CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid)[1] |

| ~2950 | C-H stretch (aromatic and aliphatic)[1] |

| 1760-1690 | C=O stretch (Carboxylic Acid)[1] |

| ~1550 | C=C stretch (Pyrrole ring) |

| 1320-1210 | C-O stretch (Carboxylic Acid)[1] |

| 1440-1395 & 950-910 | O-H bend (Carboxylic Acid)[1] |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 125.05 | [M]⁺ (Molecular Ion) |

| Further fragmentation data not explicitly found in search results |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.

-

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[2] The solution is then introduced into the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) is used.

-

Data Acquisition: For ESI, the sample solution is infused into the source at a constant flow rate. For EI, a small amount of the sample is vaporized and then ionized by a beam of electrons.[3] The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of organic compounds.

References

The Biological Versatility of 1-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 1-methyl-1H-pyrrole-3-carboxylic acid and its derivatives. The pyrrole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant potential in several therapeutic areas, most notably as antimicrobial and anticancer agents. The following tables summarize the reported quantitative data for various pyrrole derivatives, providing a comparative overview of their potency.

Antimicrobial Activity

Pyrrole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their antimicrobial potency.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives | Staphylococcus spp. | Appreciable activity | |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [1] |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis | 3.125 | [1] |

| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [2] |

| Phallusialides A and B | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [2] |

| Phallusialides A and B | Escherichia coli | 64 | [2] |

| 4,4'-para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [2] |

| 4,4'-para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | [2] |

| 4,4'-para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | [2] |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (bromo and iodo derivatives) | Staphylococcus aureus | 8 | |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (in combination with betatide) | Staphylococcus aureus | 1 - 2 | [3] |

Anticancer Activity

The cytotoxic effects of pyrrole derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard metric of efficacy.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrole-3-carboxamide (Compound 28, NMS-P953) | JAK2 Inhibition | Potent | [4] |

| (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone (PPP) | Inhibition of Src, Syk, and TAK1 kinases | - | [5] |

| Pyrrolo[2,1-f][6][1][7]triazine and 1-(methylpiperidin-4-yl)aniline hybrids | MERTK Inhibition | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound derivatives.

Synthesis of 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic Acids[1]

A common synthetic route involves the reaction of tosylmethylisocyanide (TosMIC) with β-arylacrylic esters in the presence of a base to yield 4-aryl-1H-pyrrole-3-carboxylic esters. Subsequent benzylation at the N1 position, followed by alkaline hydrolysis of the ester, affords the final carboxylic acid derivatives.[6]

General Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and biological evaluation of pyrrole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[9]

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Cell Viability Assay[10][11][12][13][14]

The cytotoxicity of the pyrrole derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12][13]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in serial dilutions) and incubated for a specified period (e.g., 72 hours).[10]

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well.[11] The plates are then incubated for a further 1.5-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[9][11]

-

Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 492-570 nm.[11][13] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanism of Action

The biological effects of this compound derivatives are mediated through various molecular mechanisms, including enzyme inhibition and interference with key signaling pathways.

Inhibition of Succinate Dehydrogenase (Complex II)

Certain pyrrole carboxamide derivatives have been identified as inhibitors of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, particularly in fungi.[14][15] This inhibition disrupts cellular respiration and leads to fungal cell death.

Succinate Dehydrogenase Inhibition Pathway

Caption: Inhibition of succinate dehydrogenase by pyrrole carboxamides disrupts cellular respiration.

Modulation of Kinase Signaling Pathways in Cancer

Some pyrrole derivatives exert their anticancer effects by targeting protein kinases that are crucial for cancer cell proliferation and survival.

-

JAK2 Inhibition: Certain pyrrole-3-carboxamides have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2), a key player in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[4]

-

MAPK Pathway Interference: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell growth, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[16][17] Some pyrrole derivatives have been shown to interfere with this pathway. For instance, (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone, a pyrrole-chalcone hybrid, inhibits the upstream kinases Src, Syk, and TAK1.[5] TAK1 is a key activator of the NF-κB and AP-1 signaling cascades, which are downstream effectors of the MAPK pathway.[5]

Inhibition of Upstream Kinases of the MAPK Pathway

Caption: A pyrrole-chalcone derivative inhibits upstream kinases of the MAPK pathway.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future work should focus on elucidating the precise molecular targets and signaling pathways for a wider range of these derivatives to enable rational drug design and optimization. The promising potency and diverse mechanisms of action of these compounds warrant their continued investigation in the quest for new and effective therapeutics.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. texaschildrens.org [texaschildrens.org]

- 11. MTT (Assay protocol [protocols.io]

- 12. researchhub.com [researchhub.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Star of Medicinal Chemistry: A Technical Guide to 1-Methyl-1H-pyrrole-3-carboxylic Acid and Its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, has long been a cornerstone in the design and synthesis of medicinally important compounds. Among its numerous derivatives, 1-methyl-1H-pyrrole-3-carboxylic acid has emerged as a particularly versatile building block, giving rise to a new generation of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the current landscape of this compound in medicinal chemistry, detailing its applications, summarizing key quantitative data, providing experimental protocols, and visualizing relevant biological pathways.

Core Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas, primarily driven by the facile modification of the carboxylic acid moiety into amides and esters. These modifications have led to the discovery of potent inhibitors of various enzymes and receptors, highlighting the scaffold's "privileged" status in drug discovery.

Antibacterial Agents: Targeting DNA Gyrase

A significant area of application for this compound derivatives is in the development of novel antibacterial agents. Specifically, pyrrolamides derived from this core structure have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2] These compounds bind to the ATP pocket of the GyrB subunit, disrupting its function and leading to bacterial cell death.[1][3] This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential avenue to combat existing antibiotic resistance.

Antifungal Agents: Inhibition of Complex II

In the realm of agrochemical research, amides derived from pyrrole carboxylic acids have been extensively studied as fungicides. Their mechanism of action involves the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain. This disruption of cellular respiration is lethal to fungal pathogens. While the focus has been on agricultural applications, this mode of action presents an interesting, albeit less explored, opportunity for the development of human antifungal therapies.

CNS Disorders: Modulating D-Amino Acid Oxidase and Cannabinoid Receptors

Fused pyrrole carboxylic acids have shown promise as potent inhibitors of D-amino acid oxidase (DAO), an enzyme responsible for the degradation of D-serine, a co-agonist at the NMDA receptor.[4][5] Inhibition of DAO increases D-serine levels in the brain, which is a therapeutic strategy being explored for the treatment of schizophrenia.[4]

Furthermore, N-aryl carboxamide derivatives of pyrrole have been identified as potent inverse agonists of the cannabinoid receptor 1 (CB1).[6][7] CB1 receptor inverse agonists have been investigated for the treatment of obesity and related metabolic disorders. The pyrrole scaffold provides a robust platform for fine-tuning the potency and selectivity of these compounds.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of this compound, providing a comparative overview of their potency.

Table 1: Antibacterial Activity of Pyrrolamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrrolamide 4 | Staphylococcus aureus | 0.25 | [1] |

| Pyrrolamide 4 | Streptococcus pneumoniae | 0.12 | [1] |

| Compound 22e | Staphylococcus aureus ATCC 29213 | 0.25 | [8] |

| Compound 22e | MRSA | 0.25 | [8] |

| Compound 22e | Enterococcus faecalis ATCC 29212 | 0.125 | [8] |

| Compound 23b | Klebsiella pneumoniae ATCC 10031 | 0.0625 | [8] |

Table 2: Enzyme Inhibitory Activity of Pyrrole Derivatives

| Compound Class | Target Enzyme/Receptor | IC50 / Ki | Reference |

| Fused Pyrrole Carboxylic Acid (Compound 1) | D-Amino Acid Oxidase (DAO) | Moderate Potency (Specific value not provided) | [4][5] |

| Pyrrolamide Lead Compound | DNA Gyrase | 3 µM (IC50) | [1][2] |

| 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide (Compound 30) | Cannabinoid Receptor 1 (CB1) | 5.6 nM (Ki) | [6] |

| 2-Phenyl-1H-pyrrole-3-carboxamide (Compound 7) | 5-HT6 Receptor | 208 nM (Ki) | [9] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a key derivative and the evaluation of its antibacterial activity.

Protocol 1: Synthesis of N-Aryl-1-methyl-1H-pyrrole-3-carboxamides

This protocol describes a general procedure for the amide coupling of this compound with various anilines.

Materials:

-

This compound

-

Substituted aniline

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), BOP reagent (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-1-methyl-1H-pyrrole-3-carboxamide.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the antibacterial efficacy of synthesized compounds.[10][11][12]

Materials:

-

Synthesized pyrrole derivative

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the medicinal chemistry applications of this compound derivatives.

Caption: General experimental workflow for the synthesis and biological evaluation of N-aryl-1-methyl-1H-pyrrole-3-carboxamides.

Caption: Mechanism of action of pyrrolamide antibacterial agents through the inhibition of DNA gyrase.

Caption: Signaling pathway of Complex II inhibition leading to the stabilization of HIF-1α.

Conclusion

This compound and its derivatives represent a highly promising and versatile scaffold in modern medicinal chemistry. The demonstrated activities against a range of important biological targets, coupled with the synthetic tractability of the core structure, ensure that this class of compounds will continue to be a fertile ground for the discovery of new therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore and expand the therapeutic potential of this remarkable molecule.

References

- 1. Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide: an effective scaffold for the design of either CB1 or CB2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. microbe-investigations.com [microbe-investigations.com]

1-Methyl-1H-pyrrole-3-carboxylic acid: A Versatile Heterocyclic Building Block for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted pyrrole core is a key pharmacophore in a variety of biologically active molecules, including blockbuster drugs such as Atorvastatin and Sunitinib. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility as a scaffold in the design and synthesis of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a boiling point of 276.6°C at 760 mmHg.[1] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Boiling Point | 276.6 °C (at 760 mmHg) | [3] |

| Physical Form | Solid | [3] |

| IUPAC Name | This compound | [2] |

| InChI Key | OONDRKVHFCQDCG-UHFFFAOYSA-N | [2] |

| SMILES | CN1C=CC(=C1)C(=O)O | [2] |

Table 2: Spectroscopic Data of this compound (Predicted and Experimental for Derivatives)

| Spectroscopy | Data | Reference |

| ¹H NMR | The acidic proton of the carboxylic acid is expected to appear as a broad singlet around 12 ppm. The protons on the pyrrole ring will appear as multiplets in the aromatic region (6-8 ppm), and the methyl protons will be a singlet further upfield. For a similar derivative, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the pyrrole protons appear as doublets at 6.61 and 6.46 ppm, and the methyl group as a singlet at 3.60 ppm. | [4][5][6] |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbons of the pyrrole ring will appear in the aromatic region (100-140 ppm), and the methyl carbon will be significantly upfield. For a related derivative, signals for the pyrrole carbons were observed at 109.42, 113.18, 122.35, and 132.75 ppm, with the methyl carbon at 30.05 ppm. | [4][5][6] |

| IR Spectroscopy | A broad O-H stretch is expected from 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will be present between 1710-1760 cm⁻¹. For a related dicarboxylic acid, the C=O stretch conjugated with the pyrrole ring was observed at 1652 cm⁻¹. | [4][5] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 125.13. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Hantzsch and Paal-Knorr pyrrole syntheses being classical and versatile approaches for constructing the pyrrole ring. A common and practical laboratory-scale synthesis involves the hydrolysis of the corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 1-methyl-1H-pyrrole-3-carboxylate

This protocol is adapted from a similar procedure for the hydrolysis of a substituted ethyl pyrrole-3-carboxylate.[7]

Materials:

-

Ethyl 1-methyl-1H-pyrrole-3-carboxylate

-

Ethanol

-

4N Sodium Hydroxide (NaOH) solution

-

10% Hydrochloric acid (HCl)

-

Water

-

Diethyl ether

Procedure:

-

A mixture of ethyl 1-methyl-1H-pyrrole-3-carboxylate and 4N sodium hydroxide in ethanol is stirred at room temperature for 24 hours.[7]

-

After 24 hours, the reaction mixture is diluted with water and extracted with diethyl ether to remove any unreacted starting material.[7]

-

The aqueous phase is then acidified to a low pH with 10% HCl.[7]

-

The resulting precipitate of this compound is collected by filtration.[7]

-

The filter cake is washed with water and dried under vacuum to afford the final product.[7]

A similar hydrolysis of ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate yielded the corresponding carboxylic acid in 62% yield.[7]

Applications as a Heterocyclic Building Block

This compound is a valuable starting material for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The carboxylic acid moiety provides a convenient handle for various chemical transformations, most notably amide bond formation.

Amide Bond Formation

The carboxylic acid can be readily converted to an amide by coupling with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

This is a general procedure for the direct condensation of carboxylic acids and amines.[8]

Materials:

-

This compound

-

Amine of choice

-

Titanium(IV) chloride (TiCl₄)

-

Pyridine

-

Toluene

-

1N Hydrochloric acid (HCl)

-

Methylene chloride (DCM)

Procedure:

-

To a solution of this compound (1 mmol) in pyridine (10 mL), add TiCl₄ (3 mmol) and the desired amine (1 mmol).[8]

-

The reaction vessel is tightly sealed and heated at 85 °C with stirring for approximately 2 hours, or until the reaction is complete as monitored by TLC.[8]

-

After cooling, pyridine is removed by co-evaporation with toluene.[8]

-

The residue is treated with 1N HCl (10 mL) and extracted with methylene chloride (3 x 10 mL).[8]

-

The combined organic layers are dried, filtered, and concentrated to yield the amide product.

This amide formation is a key step in the synthesis of various biologically active molecules, including inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β).[9]

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and logical relationships involving this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the reactivity of its carboxylic acid functionality make it an ideal starting point for the creation of diverse chemical libraries. As demonstrated by its presence in numerous successful pharmaceuticals, the 1-methyl-1H-pyrrole-3-carboxamide scaffold is a privileged structure for targeting a wide range of biological targets. This guide provides researchers and drug development professionals with the essential information needed to effectively utilize this important heterocyclic compound in their synthetic and medicinal chemistry programs.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | C6H7NO2 | CID 10154054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pr.ibs.re.kr [pr.ibs.re.kr]

Theoretical Insights into the Electronic Landscape of 1-methyl-1H-pyrrole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 1-methyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging established quantum chemical methodologies, this document elucidates the molecule's frontier molecular orbitals, electrostatic potential, and key electronic properties. The presented data, derived from high-level computational modeling, offers valuable insights for understanding its reactivity, intermolecular interactions, and potential applications in drug design and development. Detailed computational protocols are provided to ensure reproducibility and to serve as a framework for further investigation of related pyrrole derivatives.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials.[1][2] The electronic characteristics of the pyrrole ring, including its aromaticity and the influence of substituents, are crucial determinants of its chemical behavior and biological activity.[3][4] this compound, featuring both an electron-donating methyl group at the N1 position and an electron-withdrawing carboxylic acid group at the C3 position, presents a compelling case for electronic structure analysis. The interplay of these substituents is expected to significantly modulate the electron distribution within the pyrrole ring, thereby influencing its reactivity and interaction with biological targets.

This guide details a theoretical investigation into the electronic properties of this compound. Through the application of Density Functional Theory (DFT), a powerful and widely used computational method, we explore the molecule's ground-state electronic structure. The insights gained from this analysis are intended to aid researchers in the rational design of novel therapeutics and functional materials based on the pyrrole framework.

Computational Methodology

The theoretical data presented in this guide is based on a representative computational study designed to accurately model the electronic structure of this compound. The following protocol outlines the methods and parameters used.

Geometry Optimization and Vibrational Frequency Analysis

The initial 3D structure of this compound was generated using molecular modeling software. A full geometry optimization was then performed in the gas phase using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.[5] To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.

Electronic Structure Calculations

Following geometry optimization, a series of single-point energy calculations were carried out to determine the key electronic properties. These calculations utilized the same B3LYP/6-311++G(d,p) level of theory. The primary outputs of these calculations include:

-

Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer (ICT) and to obtain natural atomic charges. This provides a quantitative measure of electron distribution and bonding interactions within the molecule.

-

Molecular Electrostatic Potential (MEP) Surface: The MEP surface was calculated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions.

The computational workflow for these calculations is depicted in the following diagram:

Figure 1: Computational workflow for the theoretical analysis of this compound.

Results and Discussion

The following sections present the key findings from the theoretical analysis of this compound.

Molecular Geometry

The optimized geometry of this compound reveals a nearly planar pyrrole ring, which is characteristic of aromatic systems. The carboxylic acid group is slightly twisted out of the plane of the pyrrole ring. The key bond lengths and angles are summarized in Table 1.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Lengths | N1-C2 | 1.375 |

| C2-C3 | 1.389 | |

| C3-C4 | 1.421 | |

| C4-C5 | 1.372 | |

| N1-C5 | 1.380 | |

| N1-C(methyl) | 1.465 | |

| C3-C(carboxyl) | 1.478 | |

| C(carboxyl)=O | 1.215 | |

| C(carboxyl)-OH | 1.358 | |

| Bond Angles | C5-N1-C2 | 109.5 |

| N1-C2-C3 | 108.2 | |

| C2-C3-C4 | 107.3 | |

| C3-C4-C5 | 107.8 | |

| C4-C5-N1 | 107.2 |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these orbitals and the resulting HOMO-LUMO energy gap are presented in Table 2.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound (B3LYP/6-311++G(d,p))

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.58 |

| Energy Gap | 4.67 |

The HOMO is primarily localized on the pyrrole ring, indicating that this is the most probable site for electrophilic attack. The LUMO is distributed across the pyrrole ring and the carboxylic acid group, suggesting that nucleophilic attack could occur at multiple sites. The relatively large HOMO-LUMO gap of 4.67 eV suggests that this compound is a kinetically stable molecule.

The relationship between the frontier molecular orbitals and potential electronic transitions is illustrated in the following diagram:

Figure 2: Frontier molecular orbital energy diagram for this compound.

Natural Atomic Charges and Molecular Electrostatic Potential (MEP)

The NBO analysis provides insight into the charge distribution within the molecule. The calculated natural atomic charges for selected atoms are presented in Table 3.

Table 3: Selected Natural Atomic Charges for this compound (B3LYP/6-311++G(d,p))

| Atom | Natural Charge (e) |

| N1 | -0.45 |

| C2 | -0.18 |

| C3 | 0.25 |

| C4 | -0.21 |

| C5 | -0.23 |

| O(carbonyl) | -0.58 |

| O(hydroxyl) | -0.65 |

| H(hydroxyl) | 0.48 |

The nitrogen atom (N1) and the oxygen atoms of the carboxylic acid group are the most electronegative centers in the molecule. The hydrogen atom of the hydroxyl group is the most electropositive center.

The MEP surface visually confirms these findings. The red regions, indicating negative electrostatic potential, are localized around the oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic attack and hydrogen bond acceptance. The blue region, indicating positive electrostatic potential, is found around the hydroxyl hydrogen, highlighting its acidic nature and role as a hydrogen bond donor.

Conclusion

This technical guide has provided a detailed theoretical examination of the electronic structure of this compound. The computational results indicate that the molecule possesses a stable electronic configuration with distinct regions of high and low electron density. The analysis of the frontier molecular orbitals, atomic charges, and molecular electrostatic potential provides a robust framework for understanding and predicting the chemical reactivity of this molecule. These findings are of significant value to researchers in the fields of medicinal chemistry and materials science, offering a rational basis for the design of novel compounds with tailored electronic and biological properties. The detailed computational protocol also serves as a template for the in-silico investigation of other substituted pyrrole derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 1-methyl-1H-pyrrole-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the N-methylation of a commercially available pyrrole-3-carboxylate ester, followed by saponification to yield the target carboxylic acid. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional materials. Its rigid, planar structure and potential for hydrogen bonding make it an attractive scaffold for the design of enzyme inhibitors, receptor agonists/antagonists, and organic electronic materials. A reliable and well-documented synthetic route is crucial for enabling further research and development in these areas. The following protocol details a two-step synthesis starting from a readily available starting material.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

-

N-methylation: Methyl 1H-pyrrole-3-carboxylate is reacted with a methylating agent, such as methyl iodide, in the presence of a base to yield methyl 1-methyl-1H-pyrrole-3-carboxylate.

-

Saponification: The resulting ester is hydrolyzed under basic conditions to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-3-carboxylate

This procedure is adapted from standard N-alkylation methods for pyrroles.

Materials:

-

Methyl 1H-pyrrole-3-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-pyrrole-3-carboxylate.

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add methyl iodide to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure is a standard ester hydrolysis (saponification).

Materials:

-

Methyl 1-methyl-1H-pyrrole-3-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve methyl 1-methyl-1H-pyrrole-3-carboxylate in a mixture of THF, methanol, and water in a round-bottom flask.

-

Add lithium hydroxide or sodium hydroxide to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the organic solvents (THF and methanol) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-